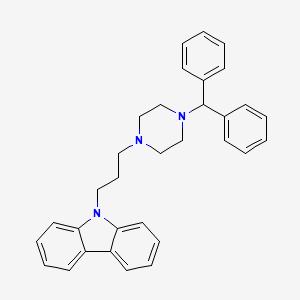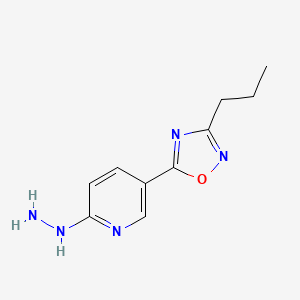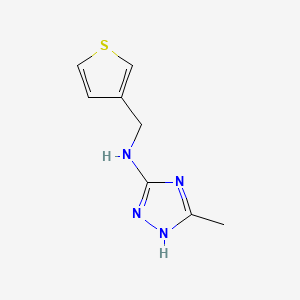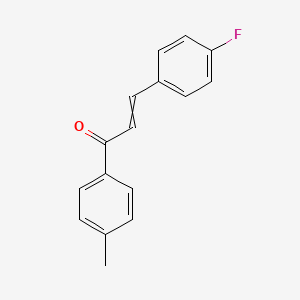
9-[3-(4-Benzhydrylpiperazin-1-yl)propyl)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE is a complex organic compound with a molecular formula of C₃₂H₃₃N₃ It is a derivative of carbazole, a heterocyclic aromatic compound, and contains a piperazine moiety substituted with a diphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core and subsequent functionalization. One common method involves the reaction of carbazole with 1,3-dibromopropane to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs .
Applications De Recherche Scientifique
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}PIPERIDIN-2-ONE: Similar structure but with a piperidinone core.
3-(4-(DIPHENYLMETHYL)PIPERAZIN-1-YL)CINNOLINES: Contains a cinnoline core instead of carbazole.
3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE DERIVATIVES: Benzothiazole core with piperazine substitution.
Uniqueness
The uniqueness of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE lies in its combination of the carbazole core with a diphenylmethyl-substituted piperazine moiety. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C32H33N3 |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
9-[3-(4-benzhydrylpiperazin-1-yl)propyl]carbazole |
InChI |
InChI=1S/C32H33N3/c1-3-12-26(13-4-1)32(27-14-5-2-6-15-27)34-24-22-33(23-25-34)20-11-21-35-30-18-9-7-16-28(30)29-17-8-10-19-31(29)35/h1-10,12-19,32H,11,20-25H2 |
Clé InChI |
VRMNMGFGAGTQJW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline](/img/structure/B15154131.png)

![2,4-diamino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154139.png)

![Methyl 5-[(2-furylcarbonyl)amino]-2-morpholinobenzoate](/img/structure/B15154148.png)
![N-benzyl-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15154151.png)
![2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B15154158.png)
![3-hydroxy-4-(3-hydroxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15154165.png)
methanone](/img/structure/B15154171.png)


![5-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154190.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B15154218.png)
![Octane-1,8-diyl bis[(2-methylphenyl)carbamate]](/img/structure/B15154232.png)
